N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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Overview
Description
N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety fused with a benzodioxole carboxamide structure. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
The primary target of N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
this compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s N-heterocyclic core is directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, which is a critical cell signaling pathway involved in cell growth, proliferation, and survival .
Result of Action
The result of this compound’s action is the inhibition of PI3K, leading to the disruption of the PI3K/AKT/mTOR pathway . This disruption can lead to the inhibition of cell growth and proliferation, potentially making the compound useful in the treatment of diseases characterized by overactive PI3K signaling, such as certain types of cancer .
Biochemical Analysis
Biochemical Properties
N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE interacts with PI3K, a family of enzymes involved in cellular functions . The compound shows potent inhibitory activity against PI3K, with a representative compound showing an IC50 value of 3.6 nm . The structure-activity relationships study showed that certain functionalities were important for PI3Kα inhibitory activity .
Cellular Effects
The compound’s potent PI3K inhibitory activity suggests it may have significant effects on various types of cells and cellular processes . By inhibiting PI3K, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PI3K . The compound binds to PI3K, inhibiting its activity and thereby exerting its effects at the molecular level . This can lead to changes in gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the thiazolo[5,4-b]pyridine core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of Benzodioxole Carboxamide: The benzodioxole moiety is synthesized separately and then coupled with the thiazolo[5,4-b]pyridine core through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automation of reaction steps, and scaling up the reactions under controlled conditions to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which is important in cancer research.
Biological Studies: It is used in studies related to cell growth, survival, proliferation, and differentiation due to its interaction with the PI3K signaling pathway.
Drug Discovery: The compound serves as a lead molecule for developing new drugs targeting various diseases, including cancer.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share the thiazolo[5,4-b]pyridine core and exhibit similar biological activities.
Benzodioxole Derivatives: Compounds with the benzodioxole moiety also show comparable properties in medicinal chemistry.
Uniqueness
N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of the thiazolo[5,4-b]pyridine and benzodioxole moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-18(12-6-7-16-17(10-12)26-11-25-16)22-14-4-1-3-13(9-14)19-23-15-5-2-8-21-20(15)27-19/h1-10H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDMCAWWCYGNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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